molecular formula C12H18N2O4 B1590413 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 28860-96-0

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No.: B1590413
CAS No.: 28860-96-0
M. Wt: 254.28 g/mol
InChI Key: RPCRUCVXKKSQBD-LBPRGKRZSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid” is a derivative of 3,4-Dimethoxyphenylacetic acid . It is an aromatic acid that has antimicrobial properties and is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .


Molecular Structure Analysis

The molecular structure of the parent compound, 3,4-Dimethoxyphenylacetic acid, is given by the SMILES string COC1=C(C=C(C=C1)CC(=O)O)OC . This indicates that the compound has a benzene ring with two methoxy groups attached at the 3rd and 4th positions, and a propionic acid group attached at the 1st position .

Safety and Hazards

The parent compound, 3,4-Dimethoxyphenylacetic acid, is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound .

Properties

CAS No.

28860-96-0

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

InChI

InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

RPCRUCVXKKSQBD-LBPRGKRZSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

937203-35-5
28860-96-0

Pictograms

Irritant; Health Hazard

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 119, and treatment of the resulting 120 with 0.33M of LiOH in H2O/MeOH/THF before Boc removal by TFA, provided the title compound 121. 1H NMR (CD3OD, 400 MHz): 1.49 (s, 3H), 3.05 (dd, 2H), 3.80 (2 s, 6H), 6.77–6.92 (m, 3H). MS (ESI) m/z 255.25 (M+H+).
Name
compound 119
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2O MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound 121

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

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